1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives . Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques and quantum chemical calculations . For instance, the Fourier Transform Infrared Spectroscopy (FTIR) can provide information about the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods. These properties include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Optical and Structural Properties
Research has explored the structural and optical properties of related quinoline derivatives, indicating their potential in materials science. For example, the study of thin films of quinoline derivatives has revealed insights into their polycrystalline nature, nanocrystalline dispersion in amorphous matrices, and significant optical properties determined by spectrophotometer measurements. These findings suggest applications in optoelectronic devices due to their specific absorption parameters, molar extinction coefficients, and electric dipole strengths (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of pyrazolo[3,4-c]quinoline derivatives have been explored, indicating a rich chemistry that allows for the creation of various heterocyclic compounds. These synthetic pathways are critical for developing new materials and pharmaceuticals. The condensation processes and cyclization reactions involved in creating these compounds highlight their versatility and potential for creating novel substances with desirable properties (Nagarajan & Shah, 1992).
Corrosion Inhibition
Quinoline derivatives have been studied for their role as corrosion inhibitors, particularly in protecting metals in acidic environments. This application is crucial in industrial settings where metal corrosion can lead to significant losses. The effectiveness of these compounds as corrosion inhibitors, their mechanism of action, and the factors influencing their performance have been documented, showcasing their potential in industrial applications to enhance the lifespan and durability of metals (Saraswat & Yadav, 2020).
Supramolecular Aggregation
The effect of substitution on the dimensionality of supramolecular aggregation in related compounds highlights the significance of molecular design in dictating the properties of materials. This research indicates the potential for designing new materials with tailored properties for specific applications, based on the understanding of molecular interactions and structural design principles (Portilla et al., 2005).
Photovoltaic Properties
The photovoltaic properties of quinoline derivatives have been explored, suggesting their potential use in organic-inorganic photodiode fabrication. This application is particularly relevant in the development of renewable energy technologies, where efficient and cost-effective materials are constantly sought. The research into the electrical properties of these compounds, their interaction with light, and their performance in device configurations offers valuable insights into their potential use in solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is VEGFR-2 , a key endothelial receptor tyrosine kinase (RTK) that plays a major role in pathological angiogenesis . Inhibition of VEGFR-2 represents an attractive strategy for anticancer drug design .
Mode of Action
The compound interacts with its target, VEGFR-2, by inhibiting its activity . This disruption of VEGFR-2 signaling cascade could thus offer approaches for oncotherapy . The compound also exhibits antitumor activity over MCF-7 cell line via cell cycle arrest at G1 phase and apoptosis inducing activity .
Biochemical Pathways
The compound affects the angiogenic signaling pathway, which is primarily regulated by receptor tyrosine kinases (RTKs) . By inhibiting VEGFR-2, the compound disrupts the angiogenic signaling, leading to a decrease in the rapid development of abnormal blood vessels, a characteristic feature of tumor vasculature .
Result of Action
The compound’s action results in potent VEGFR-2 inhibitory activities . It also exhibits antitumor activity over the MCF-7 cell line via cell cycle arrest at the G1 phase and apoptosis-inducing activity . Furthermore, it was proved to upregulate expression of proteins that trigger apoptosis such as increased Bax, decreased Bcl-2 as well as increased Bax/Bcl-2 ratio .
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-30-20-12-13-23-21(14-20)25-22(15-27-23)24(17-6-4-16(2)5-7-17)28-29(25)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUROFOTAIDSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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